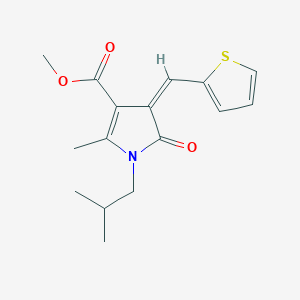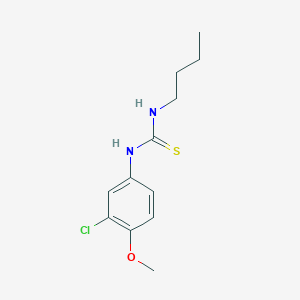
N-(sec-butyl)-N'-(4-phenylcyclohexyl)urea
Vue d'ensemble
Description
N-(sec-butyl)-N'-(4-phenylcyclohexyl)urea, commonly known as PB-22, is a synthetic cannabinoid that acts as a potent agonist of the cannabinoid receptors. PB-22 is a member of the indole-derived synthetic cannabinoids, which are structurally similar to the active compounds found in the cannabis plant.
Applications De Recherche Scientifique
PB-22 has been used extensively in scientific research for its potent agonist activity at the cannabinoid receptors. PB-22 has been shown to bind with high affinity to both CB1 and CB2 receptors, resulting in a range of physiological effects. PB-22 has been used in studies investigating the role of the endocannabinoid system in pain modulation, appetite regulation, and immune function.
Mécanisme D'action
PB-22 acts as a full agonist of the CB1 and CB2 receptors, leading to a range of physiological effects. The CB1 receptor is primarily located in the central nervous system and is responsible for the psychoactive effects of cannabinoids. The CB2 receptor is primarily located in the immune system and is involved in the regulation of inflammation and immune function. PB-22 has been shown to activate both receptors, resulting in a range of effects on the nervous and immune systems.
Biochemical and Physiological Effects
PB-22 has been shown to have a range of biochemical and physiological effects, including analgesia, appetite stimulation, and immune modulation. PB-22 has been shown to reduce pain sensitivity in animal models, suggesting a potential role in the treatment of chronic pain. PB-22 has also been shown to stimulate appetite in animal models, suggesting a potential role in the treatment of eating disorders. Additionally, PB-22 has been shown to modulate immune function, suggesting a potential role in the treatment of autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
PB-22 has several advantages for use in laboratory experiments, including its high potency and selectivity for the cannabinoid receptors. PB-22 also has a relatively simple synthesis method, making it accessible for use in a laboratory setting. However, PB-22 also has several limitations, including its potential for abuse and lack of specificity for the cannabinoid receptors. Additionally, the long-term effects of PB-22 on the nervous and immune systems are not well understood, which may limit its use in clinical research.
Orientations Futures
There are several future directions for research on PB-22, including its potential use in the treatment of chronic pain, eating disorders, and autoimmune disorders. Additionally, further research is needed to understand the long-term effects of PB-22 on the nervous and immune systems. Future research may also focus on the development of more selective agonists of the cannabinoid receptors, which may have fewer side effects and greater therapeutic potential. Overall, PB-22 represents a promising area of research for the development of novel therapeutics targeting the endocannabinoid system.
Propriétés
IUPAC Name |
1-butan-2-yl-3-(4-phenylcyclohexyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H26N2O/c1-3-13(2)18-17(20)19-16-11-9-15(10-12-16)14-7-5-4-6-8-14/h4-8,13,15-16H,3,9-12H2,1-2H3,(H2,18,19,20) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MWAPBGKFLWXZKR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)NC(=O)NC1CCC(CC1)C2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H26N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Butan-2-yl-3-(4-phenylcyclohexyl)urea | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



amino]-N-(4-pyridinylmethyl)benzamide](/img/structure/B4847847.png)
![ethyl {4-[(3-butyl-2,4-dioxo-1,3-thiazolidin-5-ylidene)methyl]-2-methoxyphenoxy}acetate](/img/structure/B4847850.png)
![5-[4-(benzyloxy)benzylidene]-3-(4-chlorophenyl)-2-thioxo-4-imidazolidinone](/img/structure/B4847852.png)


![N-(5-ethyl-1,3,4-thiadiazol-2-yl)-2-[(5-methyl-1H-benzimidazol-2-yl)thio]acetamide](/img/structure/B4847881.png)
![1-[(2-methylcyclopentyl)oxy]-3-(2,2,6,6-tetramethyl-1-piperidinyl)-2-propanol hydrochloride](/img/structure/B4847893.png)
![propyl 4-({[2-(2,4-dimethoxyphenyl)-4-quinolinyl]carbonyl}amino)benzoate](/img/structure/B4847913.png)
![1-[(cyanomethyl)thio]-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B4847914.png)
![5-{3-chloro-4-[(3-fluorobenzyl)oxy]-5-methoxybenzylidene}-3-ethyl-1,3-thiazolidine-2,4-dione](/img/structure/B4847922.png)
![2-(4-methoxyphenyl)-N-{4-[5-(2-methoxyphenyl)-1,2,4-oxadiazol-3-yl]phenyl}acetamide](/img/structure/B4847935.png)

![N~2~-[(3-chloro-4-methoxyphenyl)sulfonyl]-N~1~-(2-furylmethyl)-N~2~-(2-phenylethyl)glycinamide](/img/structure/B4847950.png)
